Ethyl 4-formylpiperidine-1-carboxylate
Description
Significance of Piperidine (B6355638) Scaffolds in Chemical Science
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a recurring motif in a multitude of natural products and synthetic compounds. Its unique structural and chemical properties make it a valuable scaffold in various areas of chemistry.
Role in Heterocyclic Chemistry
Piperidine is a fundamental heterocyclic amine that serves as a versatile starting material and intermediate in organic synthesis. nih.gov Its saturated ring system allows for the creation of diverse stereochemical arrangements, influencing the three-dimensional structure and reactivity of the resulting molecules. The nitrogen atom within the ring can be readily functionalized, providing a handle for further chemical transformations. The development of efficient and cost-effective methods for synthesizing substituted piperidines is an ongoing focus of modern organic chemistry. nih.gov
Importance as Core Structures in Drug Design
The piperidine scaffold is one of the most prevalent heterocyclic structures found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.netarizona.edu Its presence is noted in over seventy commercialized drugs, including several blockbuster medications. arizona.edu The versatility of the piperidine ring allows it to be incorporated into a wide range of therapeutic agents, including those targeting the central nervous system, as well as compounds with anti-cancer, and analgesic properties. researchgate.netarizona.edu The ability to introduce substituents at various positions on the piperidine ring enables chemists to fine-tune the pharmacological properties of a drug candidate, such as its potency, selectivity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com The structural activity relationship (SAR) of many biologically active compounds has revealed that the piperidine nucleus is often essential for their therapeutic effects. longdom.org
Structural Classification and Nomenclature of Formylpiperidine Derivatives
Formylpiperidine derivatives are characterized by the presence of a formyl group (–CHO) attached to the piperidine ring. The nomenclature and structural classification of these compounds depend on the position of the formyl group and any other substituents on the ring.
Positional Isomerism in Formylpiperidine Systems
Positional isomerism arises when the functional groups are located at different positions on the carbon skeleton. In the case of formylpiperidine, the formyl group can be attached to any of the carbon atoms of the piperidine ring, leading to different positional isomers. For instance, N-formylpiperidine has the formyl group attached to the nitrogen atom. wikipedia.org In contrast, 2-formylpiperidine, 3-formylpiperidine, and 4-formylpiperidine have the formyl group attached to carbon atoms 2, 3, and 4 of the piperidine ring, respectively. These isomers, while having the same molecular formula, can exhibit different physical and chemical properties due to the distinct placement of the formyl group. chemguide.co.uk
Overview of Ethyl 4-Formylpiperidine-1-carboxylate as a Key Synthetic Intermediate
This compound is a bifunctional molecule that features both an aldehyde group and a carbamate-protected nitrogen atom within a piperidine ring structure. This unique combination of functional groups makes it a highly valuable intermediate in organic synthesis. The ethyl carbamate (B1207046) group serves as a protecting group for the piperidine nitrogen, preventing its unwanted reactions while allowing for selective transformations at the formyl group. Subsequently, the protecting group can be removed to allow for further functionalization of the nitrogen atom.
The aldehyde at the 4-position is a versatile handle for a wide range of chemical reactions, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, enabling the construction of more complex molecular architectures. These reactions are fundamental in the synthesis of various pharmaceutical and agrochemical compounds.
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| CAS Number | 99658-58-9 |
| Canonical SMILES | CCOC(=O)N1CCC(CC1)C=O |
| InChIKey | SNZISULERDBYGD-UHFFFAOYSA-N |
Table 1: Properties of this compound. Data sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-formylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZISULERDBYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of Ethyl 4 Formylpiperidine 1 Carboxylate
Reactions Involving the Formyl (Aldehyde) Group
The aldehyde functional group is a key site for various carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable handle for molecular elaboration.
The formyl group of Ethyl 4-formylpiperidine-1-carboxylate readily undergoes condensation with hydroxylamine or its salts to form the corresponding oxime. This reaction is a standard method for converting aldehydes into oximes. The process typically involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine (B92270), to liberate the free hydroxylamine nucleophile.
The resulting product, Ethyl 4-(hydroxyiminomethyl)piperidine-1-carboxylate, is of interest in synthetic chemistry. Pyridinium (B92312) oximates, which share a similar structural motif, are noted for their internal charge-transfer properties dtic.mil. The synthesis of related 1-substituted-4-formylpyridinium chloride oximes is achieved by dissolving equimolar amounts of the corresponding aldehyde oxime and an alkylating agent in a suitable solvent and heating the mixture dtic.mil.
Table 1: Oximation Reaction of Aldehydes
| Reactant | Reagents | Product | Key Features |
|---|---|---|---|
| Aldehyde (e.g., Isonicotinaldehyde) | Hydroxylamine Hydrochloride, Base (e.g., Pyridine) | Aldehyde Oxime | Formation of a C=N-OH group |
| This compound | Hydroxylamine | Ethyl 4-(hydroxyiminomethyl)piperidine-1-carboxylate | Conversion of the formyl group to an oxime |
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. pressbooks.publibretexts.org This one-pot reaction involves the initial formation of an imine or enamine intermediate from the condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. mdpi.com
For this compound, this transformation provides a direct route to a variety of 4-(aminomethyl)piperidine (B1205859) derivatives. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the protonated iminium ion intermediate without affecting the initial aldehyde. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). mdpi.comacs.org The choice of reducing agent is crucial; for instance, sodium triacetoxyborohydride is particularly effective and is often used in syntheses of complex pharmaceutical intermediates. acs.org
The versatility of this protocol allows for the introduction of a wide array of substituents by varying the amine component, leading to the synthesis of primary, secondary, and tertiary amines. pressbooks.pub For example, the reaction of tert-butyl 4-formylpiperidine-1-carboxylate, a closely related analog, with an amine using NaCNBH₃ has been documented in the synthesis of novel small molecule inhibitors. umich.edu
Table 2: Reductive Amination of Piperidine-4-carboxaldehydes
| Aldehyde Starting Material | Amine | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| tert-Butyl 4-formylpiperidine-1-carboxylate | Primary or Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | tert-Butyl 4-((alkylamino)methyl)piperidine-1-carboxylate | umich.edu |
| tert-Butyl 4-formylpiperidine-1-carboxylate | Primary or Secondary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | tert-Butyl 4-((alkylamino)methyl)piperidine-1-carboxylate | acs.org |
The reaction of the formyl group with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. wjpsonline.comacsgcipr.org The formation of a Schiff base proceeds through a two-step mechanism involving an initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.com
Schiff bases derived from aromatic aldehydes with effective conjugation are generally more stable than those from aliphatic aldehydes, which can be prone to polymerization. wjpsonline.com While specific studies detailing Schiff base formation directly from this compound are not prevalent in the provided search results, the fundamental reactivity is well-established for aldehydes. derpharmachemica.com The synthesis of Schiff bases from the related compound 4-formylpyridine and p-anisidine has been reported with high yields using water as a solvent. researchgate.net These compounds are characterized by the presence of the azomethine (-C=N-) group. derpharmachemica.com
Table 3: General Scheme for Schiff Base Formation
| Carbonyl Compound | Amine | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Aldehyde (R-CHO) | Primary Amine (R'-NH₂) | Acid/Base catalyst, removal of H₂O | Schiff Base (R-CH=N-R') |
| 4-Formylpyridine | p-Anisidine | Water, room temperature | 4-methoxy-N-(pyridin-4-ylmethylene)aniline |
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. masterorganicchemistry.comlibretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically a triphenyl phosphonium ylide. The reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide. udel.edulibretexts.org The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the reaction. udel.edu
This compound can be converted into various 4-vinylpiperidine derivatives using this methodology. The structure of the resulting alkene (i.e., the substituent on the newly formed double bond) is determined by the specific ylide used. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) tend to produce (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org
Table 4: Wittig Olefination Reaction
| Carbonyl Reactant | Wittig Reagent (Ylide) | Key Intermediate | Products |
|---|---|---|---|
| Aldehyde or Ketone | Triphenyl Phosphonium Ylide (Ph₃P=CR¹R²) | Oxaphosphetane | Alkene, Triphenylphosphine Oxide |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Oxaphosphetane | Ethyl 2-(1-(ethoxycarbonyl)piperidin-4-yl)acrylate |
Transformations of the Ester Moiety at the 1-Position
The ethyl carbamate (B1207046) group at the N-1 position of the piperidine (B6355638) ring offers another site for chemical modification, primarily through reactions typical of esters.
The ethyl carboxylate group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding piperidine-1-carboxylic acid. Basic hydrolysis, or saponification, is commonly achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with heating. umich.edu This process results in the formation of the carboxylate salt, which upon acidic workup, yields the free carboxylic acid.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., methanol or isopropanol) under appropriate catalytic conditions would replace the ethyl group of the ester with the alkyl group from the new alcohol. organic-chemistry.org This reaction is an equilibrium process, and it is often driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com Scandium(III) triflate is one catalyst reported to facilitate the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org
Table 5: Reactions of the Ester Moiety
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Basic Hydrolysis | Aqueous NaOH or KOH | Heating | 4-Formylpiperidine-1-carboxylic acid (after acidification) |
| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | Heating, often with alcohol as solvent | Alkyl 4-formylpiperidine-1-carboxylate |
Carbamate Formation and Functionalization
The carbamate group in this compound is a key functional handle that can be modified or used to influence reactions. Carbamates are generally stable but can participate in various chemical transformations. The synthesis of carbamates can be achieved through several routes, including the reaction of amines with reagents like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, which acts as a carbonyl source under mild conditions organic-chemistry.org. Another common method involves the reaction of amines, carbon dioxide, and halides, facilitated by a base such as cesium carbonate organic-chemistry.org.
The ethyl carbamate moiety itself can be seen as a protecting group for the piperidine nitrogen. This functionality imparts specific properties, such as influencing the conformational preferences of the ring and modulating the nucleophilicity of the nitrogen atom. The delocalization of the nitrogen's lone pair of electrons into the carbonyl group makes the nitrogen less basic and nucleophilic than in a corresponding N-alkylpiperidine.
Functionalization can also involve the transformation of the ester portion of the carbamate. For instance, reduction reactions can convert the ethyl ester group into a primary alcohol. While direct transesterification is possible, more common is the complete removal of the ethoxycarbonyl group followed by re-functionalization with a different chloroformate or isocyanate to install a new carbamate or a urea linkage, respectively. The Curtius rearrangement provides a classic route to transform carboxylic acids into carbamates via an isocyanate intermediate, which can then be trapped by an alcohol. nih.gov
Stereochemical Aspects of Reactions
Regioselectivity in Nucleophilic Additions to the Piperidine Ring
Nucleophilic additions predominantly occur at the electrophilic formyl group rather than the saturated piperidine ring itself. The carbon atom of the carbonyl group is the primary site of attack for nucleophiles. The regioselectivity for this position is exceptionally high due to the significant difference in electrophilicity between the sp²-hybridized carbonyl carbon and the sp³-hybridized carbons of the piperidine ring.
In the broader context of substituted piperidines, regioselectivity becomes a critical consideration when multiple reactive sites are present. For instance, in related heterocyclic systems like 2,4-dichloroquinazolines, nucleophilic aromatic substitution is highly regioselective for the 4-position. nih.gov While the piperidine ring of this compound is saturated and does not undergo aromatic substitution, the principle of inherent electronic preferences directing incoming nucleophiles to a specific site is relevant. The focus for this molecule remains the predictable and highly regioselective nucleophilic addition to the exocyclic formyl group.
Strategies for Control of Stereochemistry in Derivatization
The formyl group at the 4-position of the piperidine ring is prochiral, meaning that nucleophilic addition to the carbonyl can generate a new stereocenter. Controlling the stereochemistry of this newly formed chiral center is a significant aspect of synthesizing specific stereoisomers of 4-substituted piperidines. The 1,4-disubstitution pattern is common in drug candidates, partly due to more straightforward synthetic access and fewer stereochemical complications. acs.org
Strategies to control stereochemistry often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. For example, attaching a chiral group to the piperidine nitrogen can influence the facial selectivity of the nucleophilic attack on the aldehyde. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.
In the synthesis of donepezil analogues, chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones were used as precursors to aldehyde intermediates. acs.org The existing stereocenter at the 2-position directs the stereochemical outcome of subsequent reactions. Analysis of the crude NMR spectra of diastereomeric aldehydes can determine the stereochemical configuration, with NOESY correlations indicating the spatial relationship between protons on the ring and the aldehyde proton, thus confirming the chirality at the 4-position. acs.org
Electrophilic and Nucleophilic Substitution Reactions on the Piperidine Ring
Bromination at the 4-Position of Formylpiperidine Derivatives
Direct substitution on the saturated piperidine ring is challenging. However, substitution at the α-carbon to the carbonyl group (the 4-position) is possible under certain conditions. A key example is the synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, an important intermediate for synthesizing CDK9 inhibitors. researchgate.net This transformation involves the introduction of a bromine atom at the same carbon that bears the formyl group.
While the specific mechanism for the bromination of the N-Boc analogue is part of a multi-step synthesis, related bromination reactions on heterocyclic systems often utilize brominating agents like N-Bromosuccinimide (NBS) or pyridinium bromide–perbromide. nih.gov In one study, the synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate was achieved from piperidin-4-ylmethanol through a sequence of protection, oxidation, and a subsequent bromination step. researchgate.net The conditions for this transformation were optimized for industrial production, highlighting the importance of this specific substitution reaction. researchgate.net
The table below summarizes a related synthetic transformation for a formylpiperidine derivative.
| Precursor | Reagent | Product | Yield | Reference |
| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | PCC, Silicone soil, DCM | tert-butyl 4-formylpiperidine-1-carboxylate | Not specified | researchgate.net |
| tert-butyl 4-formylpiperidine-1-carboxylate | Brominating Agent | tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate | 73% (for a related reduction step) | researchgate.net |
Advanced Characterization and Analytical Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are instrumental in mapping the functional groups and connectivity of atoms within a molecule. For Ethyl 4-formylpiperidine-1-carboxylate, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into its structural framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a comprehensive picture of the molecular skeleton can be constructed.
Based on the structure of this compound, the following proton signals would be anticipated: a singlet or a doublet for the aldehyde proton (CHO), a quartet for the methylene (B1212753) protons (-OCH₂CH₃) of the ethyl ester group, a triplet for the methyl protons (-OCH₂CH₃) of the ethyl ester, and a series of multiplets for the protons of the piperidine (B6355638) ring.
The PubChem database indicates the existence of a ¹³C-NMR spectrum for this compound, acquired on a Bruker AM-270 instrument. purdue.edu However, the specific chemical shift values are not provided in the database entry. By examining related structures, the expected resonances can be approximated. For instance, the ¹³C-NMR spectrum of tert-butyl 4-formylpiperidine-1-carboxylate shows distinct signals for the carbonyl carbon of the carbamate (B1207046), the aldehyde carbon, and the various carbons of the piperidine ring. google.com
The anticipated ¹³C-NMR spectrum for this compound would feature signals corresponding to the carbonyl carbon of the ethyl carboxylate group, the formyl carbon of the aldehyde group, the carbons of the piperidine ring, and the two distinct carbons of the ethyl group (-OCH₂CH₃).
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups of the ester and the aldehyde, as well as the C-N bond of the piperidine ring. While specific experimental data for the target compound is not available, data for N-formylpiperidine shows a strong carbonyl absorption.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. While a specific ESI-MS spectrum for this compound was not found in the searched literature, its use in a reaction to synthesize Spiro[indene-1,4'-piperidine] hydrochloride has been documented. In this synthesis, this compound serves as a reactant, and the resulting product is characterized by mass spectrometry, implying the stability of the precursor under certain reaction conditions. The expected molecular ion peak ([M+H]⁺) for this compound would be approximately m/z 186.1, corresponding to its molecular weight of 185.22 g/mol . purdue.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides an experimental mass value that can be compared against the theoretically calculated exact mass.
Research Findings: The molecular formula of this compound is C₉H₁₅NO₃. nih.gov Its theoretical monoisotopic mass is calculated to be 185.10519334 Da. nih.gov HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with a precision typically within 5 parts per million (ppm). A measured mass that aligns with the theoretical mass within this narrow tolerance window provides strong evidence for the correct elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₃ | nih.gov |
| Calculated Monoisotopic Mass | 185.10519334 Da | nih.gov |
| Typical Adduct (Positive ESI) | [M+H]⁺ | General Knowledge |
| Expected m/z of [M+H]⁺ | 186.11297 Da | Calculated |
| Typical Mass Accuracy Tolerance | < 5 ppm | General Knowledge |
LC-MS/MS for Derivatized Compounds and Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is particularly useful for quantifying analytes in complex matrices and for analyzing compounds that may have poor ionization efficiency or chromatographic behavior in their native form.
Research Findings: While direct analysis of this compound is possible, derivatization can significantly enhance detection for certain applications. e-b-f.eu Aldehydes and carboxylic acids are two compound classes for which derivatization is highly desirable for LC-MS analysis. nih.gov The formyl group of the target compound can be chemically modified to introduce a more readily ionizable moiety, improving its response in the mass spectrometer. e-b-f.eu For instance, derivatizing agents containing a permanently charged group or a group with high proton affinity can be used. This strategy is employed to improve the signal-to-noise ratio and lower the limits of detection. e-b-f.eu
In the context of complex mixture analysis, such as in metabolic studies or impurity profiling, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity. fda.gov.twresearchgate.net In an MRM experiment, a specific precursor ion (e.g., the m/z of the derivatized or underivatized [M+H]⁺ ion) is selected and fragmented, and a specific product ion is monitored. This specific transition is unique to the target analyte, minimizing interference from other components in the mixture and allowing for accurate quantification. researchgate.net For example, a method could be developed to monitor the transition from the precursor ion of a derivatized analyte to a characteristic fragment ion, ensuring high confidence in its identification and quantification even at trace levels. fda.gov.tw
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of pharmaceutical ingredients and intermediates. mdpi.com A typical HPLC method for assessing the purity of this compound would utilize a reversed-phase column.
Research Findings: Reversed-phase HPLC, using a C18 or C8 stationary phase, is suitable for separating compounds of moderate polarity like this compound. researchgate.net The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an additive like formic acid to improve peak shape. mdpi.com Detection is commonly performed using a UV detector, as the carboxylate and formyl groups provide some UV absorbance, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak. researchgate.net Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Condition | Source |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | sigmaaldrich.com |
| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile or Water/Methanol | mdpi.com |
| Detector | UV/Vis (e.g., 210 nm) or PDA, ELSD | researchgate.net |
| Flow Rate | 0.8 - 1.2 mL/min | researchgate.net |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with sub-2 µm particles. ajpaonline.com This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. uj.edu.pl
Research Findings: UPLC methods provide a high-throughput alternative for the purity analysis of this compound. nih.gov The fundamental principles of separation are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. uj.edu.pl An existing HPLC method can often be transferred to a UPLC system, resulting in a dramatic reduction in run time and solvent consumption. uj.edu.pl For instance, an analysis that takes 15-20 minutes on an HPLC system could potentially be completed in under 3 minutes using UPLC, without sacrificing separation quality. nih.govajpaonline.com This efficiency is highly advantageous in process monitoring and quality control environments.
Table 3: Representative UPLC Parameters
| Parameter | Typical Condition | Source |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 50 mm x 2.1 mm, < 2 µm) | nih.gov |
| Mobile Phase | Gradient elution with Water/Acetonitrile (each with 0.1% Formic Acid) | nih.gov |
| Detector | Photodiode Array (PDA) or MS | nih.gov |
| Flow Rate | 0.4 - 0.7 mL/min | nih.gov |
| Temperature | Controlled (e.g., 30-45 °C) | nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of a reaction. rjpbcs.com
Research Findings: For the synthesis of this compound, TLC is an ideal tool to track the conversion of starting materials to the final product. ukessays.com The analysis is performed on a plate coated with a stationary phase, typically silica (B1680970) gel. rsc.org A small aliquot of the reaction mixture is spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane. rsc.org
By comparing the spots of the reaction mixture with spots of the starting materials and a reference standard of the product, a chemist can qualitatively assess the reaction's progress. rjpbcs.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product's retention factor (Rf) value indicate that the reaction is proceeding. rsc.org Visualization can be achieved under UV light (254 nm) or by staining the plate with a chemical reagent like potassium permanganate, which reacts with the aldehyde group. rsc.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute conformation of a molecule in the solid state.
Research Findings: To date, a public domain crystal structure for this compound has not been reported. However, if single crystals of sufficient quality could be grown, X-ray diffraction analysis would yield a detailed structural model. For example, analysis of a related compound, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, revealed its nearly planar conformation and the specific hydrogen bonding interactions that dictate its crystal packing. nih.gov
For this compound, such an analysis would confirm the piperidine ring's conformation (likely a chair conformation) and the orientation of the ethyl carboxylate and formyl substituents (axial vs. equatorial). This information is invaluable for understanding intermolecular interactions and for computational modeling studies.
Table 4: Potential Data Obtainable from X-ray Crystallography
| Structural Parameter | Type of Information Provided | Source |
|---|---|---|
| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal. | nih.gov |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. | nih.gov |
| Torsional Angles | Defines the conformation of the piperidine ring and substituents. | nih.gov |
| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent packing forces. | nih.gov |
| Absolute Stereochemistry | Can be determined if a chiral derivative is used or via anomalous dispersion. | General Knowledge |
Computational and Mechanistic Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding modes of piperidine (B6355638) derivatives with various biological targets, such as monoacylglycerol lipase (MAGL) and acetylcholinesterase (AChE).
Studies on aryl formyl piperidine derivatives as inhibitors of MAGL have revealed specific binding modes within the enzyme's active site. nih.govmdpi.comnih.govsemanticscholar.org For these compounds, the binding is typically characterized by interactions in four main regions: the head aromatic ring, the head carbonyl oxygen, the tail amide bond, and the tail benzene ring. nih.govmdpi.comnih.govsemanticscholar.org Although "Ethyl 4-formylpiperidine-1-carboxylate" lacks the aryl and amide components of these specific inhibitors, its core piperidine structure is expected to orient within the active site to facilitate key interactions. The ethyl carboxylate group and the formyl group would likely engage with polar residues, while the piperidine ring itself could form hydrophobic interactions.
In the context of AChE, piperidine derivatives are known to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.govresearchgate.net For instance, the nitrogen atom of the piperidine ring can form a crucial cation-π interaction with the indole ring of Trp85 or Phe294 in the AChE active site. nih.gov The carbonyl oxygen of the ethyl carboxylate in "this compound" could potentially form hydrogen bonds with residues such as Tyr123 or Phe294, while the piperidine ring engages in hydrophobic interactions with residues like Tyr336 and Phe337. nih.gov
Key anchoring points are crucial for the stable binding of a ligand to its target. For piperidine-based inhibitors of MAGL, the carbonyl oxygen often acts as a key anchoring point by forming hydrogen bonds with residues in the active site. nih.govmdpi.comnih.govsemanticscholar.org In the case of "this compound," both the formyl and the ester carbonyl oxygens could serve as hydrogen bond acceptors, anchoring the molecule within the binding pocket.
For AChE, the primary anchoring points for piperidine derivatives often involve cation-π interactions with aromatic residues in the active site gorge. nih.gov The protonated nitrogen of the piperidine ring is a key pharmacophoric feature for this interaction. Additionally, hydrophobic interactions between the piperidine ring and aromatic residues like Trp285 and Tyr340 contribute significantly to the binding affinity. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions over time, providing insights that are not captured by static docking models.
MD simulations of aryl formyl piperidine derivatives in complex with MAGL have shown that the flexibility of the enzyme's "lid" domain can significantly influence the conformation of the bound inhibitor. nih.govmdpi.comnih.govsemanticscholar.org These simulations reveal that the interactions between the ligand and protein are not static, with the ligand potentially undergoing conformational changes within the binding pocket. For "this compound," MD simulations would be crucial to assess the stability of its binding pose and the dynamic interplay between its functional groups and the residues of the target enzyme. Such simulations can also reveal the role of water molecules in mediating ligand-protein interactions.
In studies of piperidine derivatives with AChE, MD simulations have been used to confirm the stability of the docked poses and to analyze the persistence of key interactions, such as hydrogen bonds and cation-π stacking, over the simulation time. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone are often monitored to assess the stability of the complex. nih.gov
The conformational preference of substituents on a piperidine ring can significantly impact binding affinity. For 4-substituted piperidines, the substituent can exist in either an axial or equatorial position. While larger groups generally prefer the equatorial position to minimize steric hindrance, polar substituents can exhibit a preference for the axial orientation due to electrostatic interactions, particularly in protonated piperidinium salts. nih.gov
Binding Free Energy Calculations (e.g., Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) methods)
Binding free energy calculations provide a quantitative estimate of the affinity between a ligand and a protein. The Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) method is a widely used approach to calculate the binding free energy from MD simulation trajectories. nih.govmdpi.comnih.govnih.govacs.org
The MM/PBSA method was employed to investigate the binding of aryl formyl piperidine derivatives to MAGL, and the calculated binding free energies showed good correlation with their experimental inhibitory activities. nih.govmdpi.com These calculations can be decomposed to identify the energetic contributions of individual residues, thereby highlighting the key residues responsible for binding. nih.gov A similar approach for "this compound" would involve performing MD simulations of the ligand-protein complex, followed by MM/PBSA calculations to predict its binding affinity and to understand the energetic drivers of its interaction with targets like MAGL or AChE.
The binding free energy is typically decomposed into several components, as shown in the table below, providing a detailed energetic profile of the ligand-protein interaction.
| Energy Component | Description |
|---|---|
| ΔGbind | Total binding free energy. |
| ΔEMM | Molecular mechanics energy in the gas phase, including van der Waals and electrostatic interactions. |
| ΔGsolv | Solvation free energy, composed of polar and nonpolar contributions. |
| ΔGpolar | Polar solvation energy, calculated using the Poisson-Boltzmann or Generalized Born model. |
| ΔGnonpolar | Nonpolar solvation energy, typically estimated from the solvent-accessible surface area (SASA). |
| -TΔS | Conformational entropy change upon binding (often omitted due to high computational cost and potential for large errors). |
Structure-Activity Relationship (SAR) Derivations for Bioactive Analogs
The exploration of the structure-activity relationships (SAR) for analogs of this compound has been a significant area of research, particularly in the quest for novel therapeutic agents. By systematically modifying the core structure, researchers have been able to elucidate key structural features that govern the biological activity of these compounds.
One area of focus has been the development of novel cytotoxic agents for leukemia. In a study involving ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives, a series of compounds were synthesized and evaluated for their activity against various leukemia cell lines. The SAR analysis revealed that the nature of the substituent on the piperidine ring plays a crucial role in the cytotoxic potential. For instance, certain substitutions led to compounds with high activity against leukemia cells but low activity against normal hematopoietic cells, highlighting the potential for selective cancer therapies nih.gov.
Another important therapeutic target for piperidine-based compounds is the inhibition of enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). In the development of pyrimidine-4-carboxamide inhibitors of NAPE-PLD, the conformational restriction of a flexible side chain by replacing it with a more rigid (S)-3-phenylpiperidine group resulted in a threefold increase in inhibitory potency. This suggests that the spatial arrangement of substituents on the piperidine ring is a critical determinant of activity. Further modifications, such as the exchange of a morpholine substituent for an (S)-3-hydroxypyrrolidine, led to a tenfold increase in activity, underscoring the impact of both ring structure and substituent polarity on the inhibitory potential researchgate.net.
In the context of antitubercular agents, SAR studies on N-substituted quinoxaline-2-carboxamides, which can be conceptually related to piperidine carboxamides, have shown that the nature of the linker between the quinoxaline core and a phenyl ring significantly influences activity. Derivatives with a methylene (B1212753) bridge (N-benzyl derivatives) generally exhibited better activity against Mycobacterium tuberculosis than their N-phenyl counterparts mdpi.com. This indicates that the flexibility and length of the linker region are important parameters in the design of bioactive analogs.
The following table summarizes the key SAR findings for bioactive analogs conceptually related to this compound:
Table 1: Structure-Activity Relationship Insights for Bioactive Piperidine Analogs| Core Scaffold/Analog Series | Modification | Impact on Biological Activity | Therapeutic Area |
|---|---|---|---|
| Ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylates | Varied substituents on the piperidine ring | Altered cytotoxic potential against leukemia cell lines, with some showing selectivity for cancer cells. nih.gov | Cancer (Leukemia) |
| Pyrimidine-4-carboxamides | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in NAPE-PLD inhibitory potency. researchgate.net | Neurological Disorders |
| Pyrimidine-4-carboxamides | Exchange of a morpholine for an (S)-3-hydroxypyrrolidine | 10-fold increase in NAPE-PLD inhibitory activity. researchgate.net | Neurological Disorders |
| N-Substituted quinoxaline-2-carboxamides | Introduction of a methylene bridge (N-benzyl vs. N-phenyl) | Generally improved antitubercular activity against M. tuberculosis. mdpi.com | Infectious Diseases |
Mechanistic Elucidation of Catalytic and Non-Catalytic Transformations
The chemical reactivity of this compound and its analogs is of fundamental interest for the synthesis of more complex molecules. Understanding the mechanisms of their transformations is crucial for controlling reaction outcomes and designing efficient synthetic routes.
Catalytic Transformations:
A significant catalytic transformation involving a close analog, N-formyl piperidine, is its hydrogenation. Mechanistic studies have revealed that the hydrogenation of the formamide moiety can proceed through two main pathways, leading to either C-O bond cleavage (deoxygenative hydrogenation) or C-N bond cleavage (deaminative hydrogenation) frontiersin.orgresearchgate.net.
In the absence of additives, the catalytic hydrogenation of N-formyl piperidine over catalysts like Cu/ZnO/Al₂O₃ predominantly leads to the formation of N-methyl piperidine via C-O bond cleavage with high selectivity (>90%) frontiersin.orgresearchgate.net. The proposed mechanism involves the initial hydrogenation of the formamide to a hemiaminal intermediate. This intermediate can then undergo dehydration to form an imine, which is subsequently hydrogenated to the N-methylated amine frontiersin.org.
Interestingly, the selectivity of this reaction can be switched to favor C-N bond cleavage, yielding methanol and regenerating the piperidine. This is achieved by the addition of a base. The base is believed to deprotonate the hemiaminal intermediate, which prevents its dehydration to the imine. The resulting anionic intermediate then undergoes C-N cleavage to form methanol and the free amine frontiersin.orgresearchgate.net.
Non-Catalytic Transformations:
While specific mechanistic studies on non-catalytic transformations of this compound are less detailed in the provided context, general principles of organic chemistry allow for the elucidation of likely mechanisms for its reactions. The formyl group is a key reactive site. For instance, in nucleophilic addition reactions, a nucleophile will attack the electrophilic carbon of the formyl group. The reaction of N-tert-butoxycarbonyl-4-piperidinecarboxaldehyde with a Grignard reagent like methyl magnesium bromide proceeds via a standard nucleophilic addition mechanism to the aldehyde, forming a secondary alcohol after workup.
Another important non-catalytic transformation is the Michael addition, a versatile method for forming carbon-carbon bonds. The chemoselectivity and stereospecificity of the Michael addition of amines like piperidine to α,β-unsaturated carbonyl compounds have been studied using theoretical approaches. These studies help in understanding the factors that govern the reactivity and selectivity of such reactions researchgate.net.
The following table outlines the key mechanistic aspects of transformations involving the N-formylpiperidine core structure:
Table 2: Mechanistic Aspects of N-Formylpiperidine Transformations| Transformation | Conditions | Key Intermediate(s) | Predominant Product(s) | Mechanistic Rationale |
|---|---|---|---|---|
| Catalytic Hydrogenation | Cu/ZnO/Al₂O₃ catalyst, no additive | Hemiaminal, Imine | N-methyl piperidine | C-O cleavage pathway dominates. frontiersin.orgresearchgate.net |
| Catalytic Hydrogenation | Cu/ZnO/Al₂O₃ catalyst, with base | Deprotonated Hemiaminal | Methanol, Piperidine | C-N cleavage pathway is favored due to prevention of imine formation. frontiersin.orgresearchgate.net |
| Nucleophilic Addition | Grignard Reagent (e.g., MeMgBr) | Alkoxide | Secondary Alcohol | Attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. |
Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions
The ability to predict and control the regioselectivity and stereoselectivity of chemical reactions is a cornerstone of modern organic synthesis. For derivatives of this compound, with their multiple reactive sites and potential for stereoisomerism, computational methods have become invaluable tools for predicting reaction outcomes.
Computational Prediction of Regioselectivity:
Density Functional Theory (DFT) calculations are a powerful method for predicting the regioselectivity of various chemical reactions. For instance, in the context of C-H functionalization, computational methods like RegioSQM are being developed to predict which C-H bond in a molecule is most likely to react. These methods often rely on calculating the relative stabilities of reaction intermediates to infer the most probable reaction pathway semanticscholar.org.
In the case of piperidine derivatives, DFT can be used to analyze the electronic properties of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). This information can help predict the most likely site for electrophilic or nucleophilic attack. For example, in the Michael addition of piperidine to an electrophile, DFT calculations can be used to determine the most nucleophilic atom in piperidine and the most electrophilic atom in the Michael acceptor, thereby predicting the regioselectivity of the reaction researchgate.netresearchgate.net.
Prediction and Control of Stereoselectivity:
The stereochemical outcome of reactions involving the piperidine ring is of great importance, as different stereoisomers can have vastly different biological activities. Computational modeling can be used to predict the stereoselectivity of a reaction by calculating the energies of the transition states leading to the different stereoisomeric products. The product that is formed via the lowest energy transition state is predicted to be the major product.
In synthetic efforts, achieving high stereoselectivity often relies on the use of chiral catalysts or auxiliaries. For example, the rhodium-catalyzed C-H functionalization of N-Boc-piperidine can be made highly diastereoselective and enantioselective by using appropriate chiral dirhodium tetracarboxylate catalysts nih.gov. The choice of catalyst can dramatically influence the stereochemical outcome, and computational studies can aid in the rational design of these catalysts.
Furthermore, stereoselective synthesis of substituted piperidines can be achieved through substrate control. For instance, the nucleophilic addition of organometallic reagents to N-galactosylated and O-silylated piperidone derivatives proceeds with high regio- and stereoselectivity at the 4-position. This is an example of how a chiral auxiliary attached to the nitrogen atom can direct the stereochemical course of a reaction researchgate.net.
The following table provides examples of how regioselectivity and stereoselectivity are addressed in reactions involving piperidine derivatives:
Table 3: Approaches to Predicting and Controlling Selectivity in Piperidine Reactions| Type of Selectivity | Reaction Type | Method of Prediction/Control | Example |
|---|---|---|---|
| Regioselectivity | Michael Addition | DFT Calculations (analysis of Parr functions) | Prediction of the nucleophilic and electrophilic centers to determine the site of bond formation. researchgate.netresearchgate.net |
| Regioselectivity | C-H Functionalization | Computational Methods (e.g., RegioSQM) | Prediction of the most reactive C-H bond based on intermediate stabilities. semanticscholar.org |
| Stereoselectivity | C-H Functionalization | Chiral Catalysis | Use of chiral dirhodium tetracarboxylate catalysts to achieve high diastereoselectivity and enantioselectivity. nih.gov |
| Stereoselectivity | Nucleophilic Addition | Chiral Auxiliary | Use of an N-galactosyl group to direct the stereoselective addition of nucleophiles to the 4-position of a piperidone. researchgate.net |
Future Directions and Research Perspectives
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The pursuit of green and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on developing novel synthetic routes to Ethyl 4-formylpiperidine-1-carboxylate and its derivatives that prioritize atom economy and sustainability.
Current methods for synthesizing piperidine (B6355638) rings often involve the hydrogenation of pyridine (B92270) precursors. nih.gov While effective, these reactions can require harsh conditions, including high temperatures and pressures. nih.gov Innovations in this area are moving towards more sustainable approaches. For instance, electrocatalytic hydrogenation of pyridines at ambient temperature and pressure presents a greener alternative to traditional thermochemical methods. rsc.org The use of catalysts like carbon-supported rhodium in membrane electrode assemblies can achieve high current efficiency and yield, significantly reducing the energy consumption and waste associated with the synthesis. rsc.org
Another promising avenue is the development of catalytic systems with improved atom economy. Pot, Atom, and Step Economic (PASE) synthesis, which aims to maximize the incorporation of reactant atoms into the final product, is a key concept. mdpi.comchemicalbook.com For example, multicomponent reactions that form highly substituted piperidines in a single step from simple starting materials are highly desirable. mdpi.com Research into novel catalysts, such as those based on earth-abundant metals like cobalt, for the acid-free hydrogenation of pyridines in environmentally benign solvents like water, is also an active area of investigation. nih.gov Furthermore, the synthesis of piperidines from renewable biomass sources, such as the conversion of furfural (B47365) to piperidine using single-atom alloy catalysts, represents a significant leap towards a more sustainable pharmaceutical industry. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Electrocatalytic Hydrogenation | Ambient temperature and pressure, membrane electrode assembly. rsc.org | Reduced energy consumption, higher safety, less waste. nih.govrsc.org |
| PASE Synthesis | Multicomponent reactions, maximizing atom incorporation. mdpi.com | Fewer synthetic steps, reduced waste, increased efficiency. mdpi.comchemicalbook.com |
| Green Catalysis | Use of earth-abundant metal catalysts (e.g., cobalt), aqueous reaction media. nih.gov | Lower cost, reduced environmental impact, improved safety. nih.gov |
| Biomass Conversion | Synthesis from renewable feedstocks like furfural. nih.gov | Reduced reliance on fossil fuels, sustainable production. nih.gov |
Exploration of New Chemical Transformations and Derivatization Strategies for Increased Chemical Space Access
The aldehyde and carbamate (B1207046) functionalities of this compound are ripe for a multitude of chemical transformations, allowing for the exploration of a vast chemical space. Future research will undoubtedly leverage these reactive handles to create diverse libraries of novel compounds.
The formyl group is a versatile starting point for various C-C and C-N bond-forming reactions. For instance, reductive amination with a wide array of primary and secondary amines can be employed to generate a library of 4-(aminomethyl)piperidine (B1205859) derivatives. researchgate.net The Wittig reaction and its variants provide a straightforward method to convert the aldehyde into a variety of substituted alkenes. nih.gov
Beyond the classical transformations, modern synthetic methods offer exciting possibilities. C-H functionalization, for example, allows for the direct introduction of substituents at various positions on the piperidine ring, a strategy that has been used to create analogues of methylphenidate. tandfonline.com The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the nitrogen protecting group. tandfonline.com
Furthermore, multicomponent reactions (MCRs) that utilize the aldehyde functionality can rapidly generate complex molecular architectures. nih.gov These one-pot reactions are highly efficient and allow for the creation of extensive compound libraries for high-throughput screening. The ethyl carbamate group can also be modified or removed to further diversify the resulting structures.
| Functional Group | Reaction Type | Potential Derivatives |
| Aldehyde | Reductive Amination | 4-(Aminomethyl)piperidines |
| Aldehyde | Wittig Reaction | 4-(Alkenyl)piperidines |
| Piperidine Ring | C-H Functionalization | Substituted piperidines at various positions |
| Aldehyde | Multicomponent Reactions | Highly complex and diverse piperidine scaffolds |
| Ethyl Carbamate | Hydrolysis/Derivatization | N-H piperidines, other N-substituted derivatives |
Expansion of Applications in Emerging Areas of Drug Discovery and Chemical Biology
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. nih.govtandfonline.com this compound and its derivatives are poised to contribute to emerging areas of drug discovery and chemical biology.
Recent studies have highlighted the potential of piperidine derivatives in a range of therapeutic areas. For instance, furan-pyrazole piperidines have shown promise as Akt1 inhibitors with antiproliferative activity against cancer cell lines. nih.govtandfonline.com N-acyl-4-arylaminopiperidines are being investigated as potential antimicrobial agents, particularly against resistant strains like MRSA, by targeting enzymes such as FabI. nih.gov
The versatility of the piperidine scaffold also extends to the central nervous system (CNS). Piperidine-based compounds have been identified as potent ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. rsc.orgnih.gov Furthermore, the 4-phenylpiperidine (B165713) scaffold is a key component in the design of mu-opioid receptor agonists for pain management. nih.gov The potential for piperidine derivatives to act as inhibitors of SARS-CoV-2 main protease (Mpro) has also been explored through computational studies, opening up avenues for the development of novel antiviral agents. researchgate.net
| Therapeutic Area | Molecular Target/Application | Example Scaffold/Derivative |
| Oncology | Akt1 Inhibition | Furan-pyrazole piperidines nih.govtandfonline.com |
| Infectious Diseases | FabI Inhibition (Anti-MRSA) | N-acyl-4-arylaminopiperidines nih.gov |
| CNS Disorders | Sigma Receptor Modulation | Piperidine/piperazine-based compounds rsc.orgnih.gov |
| Pain Management | Mu-Opioid Receptor Agonism | 4-Phenylpiperidines nih.gov |
| Antiviral | SARS-CoV-2 Mpro Inhibition | Piperidine derivatives researchgate.net |
Advanced Computational Modeling for Rational Design and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. The piperidine scaffold of this compound is well-suited for such in silico studies.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of piperidine derivatives with their biological activity. nih.govtandfonline.com For example, 2D and 3D autocorrelation descriptors can be used to build predictive models for the inhibitory activity of these compounds against specific targets like Akt1. nih.govtandfonline.com These models can then be used to virtually screen new derivatives and prioritize them for synthesis.
Molecular docking and molecular dynamics (MD) simulations are powerful techniques for understanding how piperidine-based ligands interact with their biological targets at the atomic level. nih.govresearchgate.net By docking derivatives of this compound into the active site of a target protein, researchers can predict their binding affinity and orientation. nih.gov MD simulations can then be used to assess the stability of the ligand-protein complex over time. researchgate.net This information is invaluable for the rational design of new compounds with improved potency and selectivity. researchgate.net
Integration of High-Throughput Experimentation and Automated Synthesis for Accelerated Discovery
To fully exploit the potential of the this compound scaffold, the integration of high-throughput experimentation (HTE) and automated synthesis is crucial. These technologies can significantly accelerate the drug discovery process by enabling the rapid synthesis and screening of large compound libraries.
High-throughput synthesis platforms can be used to generate extensive libraries of derivatives from a common starting material like this compound. rsc.org For example, a library of amides or sulfonamides could be rapidly produced by reacting the corresponding acylating or sulfonylating agents in a parallel format. The resulting compounds can then be subjected to high-throughput screening to identify hits against a particular biological target.
Automated synthesis systems, such as those that utilize pre-packaged reagent cartridges, offer a streamlined approach to chemical synthesis. youtube.com These systems can perform a variety of reactions, including reductive aminations, with minimal manual intervention. youtube.com This not only increases the efficiency of the synthesis process but also improves reproducibility and safety. youtube.com By combining automated synthesis with high-throughput screening, researchers can rapidly explore the structure-activity relationships of piperidine derivatives and accelerate the identification of new drug candidates.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-formylpiperidine-1-carboxylate, and how can reaction conditions be systematically optimized?
The synthesis of this compound typically involves formylation of a piperidine precursor, followed by carboxylation with ethyl chloroformate. Key steps include:
- Base selection : Triethylamine or pyridine is used to neutralize HCl generated during carboxylation, ensuring reaction efficiency .
- Solvent optimization : Dichloromethane or THF is preferred for solubility and inertness .
- Purification : Column chromatography or recrystallization is employed to isolate the product.
For optimization, design a factorial experiment varying temperature (0–25°C), base equivalents (1.0–2.5 eq.), and solvent polarity. Monitor yields via HPLC and characterize intermediates by H NMR.
Q. How can the molecular structure of this compound be validated using crystallographic and spectroscopic methods?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Define the piperidine ring puckering using Cremer-Pople parameters (e.g., , , ) to quantify non-planarity .
- Spectroscopy :
- H/C NMR: Assign the formyl proton (δ ~8.1–8.3 ppm) and carbamate carbonyl (δ ~155–160 ppm).
- IR: Confirm C=O stretches (~1700 cm for ester, ~1650 cm for formyl) .
Cross-validate data with computational methods (DFT) to resolve ambiguities in stereoelectronic effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- First aid : Immediate eye washing and skin decontamination with water if exposed .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How do solvent effects and substituent electronic properties influence the reactivity of this compound in nucleophilic additions?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks on the formyl group. Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates .
- Electronic effects : Electron-withdrawing groups on the piperidine ring enhance formyl electrophilicity. Perform Hammett studies with para-substituted analogs to quantify substituent effects .
- Computational validation : Use Gaussian or ORCA to calculate Fukui indices and identify reactive sites via NBO analysis .
Q. How can conformational analysis of the piperidine ring resolve contradictions in spectroscopic or crystallographic data?
- Dynamic NMR : Measure coalescence temperatures for ring inversion to determine energy barriers () .
- X-ray vs. DFT : Compare experimental Cremer-Pople puckering parameters (from crystallography) with DFT-optimized geometries to identify discrepancies caused by crystal packing .
- Mercury CSD : Search the Cambridge Structural Database for analogous piperidine derivatives to benchmark puckering trends .
Q. What methodologies are effective in analyzing non-linear optical (NLO) properties of this compound derivatives?
- Hyperpolarizability calculations : Use CAM-B3LYP/6-311++G(d,p) to compute values. Compare with experimental EFISHG (Electric-Field-Induced Second Harmonic Generation) data .
- Solvatochromism : Measure UV-Vis shifts in solvents of varying polarity (e.g., cyclohexane to DMSO) to correlate charge-transfer transitions with NLO activity .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?
- Anharmonic corrections : Apply VPT2 (Vibrational Perturbation Theory) to DFT-calculated IR frequencies to account for overestimations in harmonic approximations .
- Isotopic labeling : Synthesize C-labeled analogs to confirm assignments of ambiguous peaks (e.g., formyl vs. ester C=O) .
Q. What strategies can reconcile conflicting crystallographic and solution-state NMR data regarding ring conformation?
- Variable-temperature NMR : Probe ring flipping dynamics to assess whether solution-state averaging masks puckering observed in solid-state structures .
- MD simulations : Run molecular dynamics in explicit solvent (e.g., water/chloroform) to model conformational populations and compare with NMR-derived NOEs .
Methodological Best Practices
Q. How can researchers design robust purification protocols for this compound amid competing side reactions?
- TLC monitoring : Use ethyl acetate/hexane (3:7) to track byproducts (e.g., over-formylation).
- pH-controlled extraction : Adjust aqueous phase to pH 7–8 to isolate the neutral product from acidic/basic impurities .
- Crystallography-guided optimization : If crystals form, use Mercury CSD to analyze packing motifs and predict solubility trends .
Q. What advanced computational tools are recommended for predicting the biological activity of this compound analogs?
- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to prioritize analogs for synthesis .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond acceptor count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
